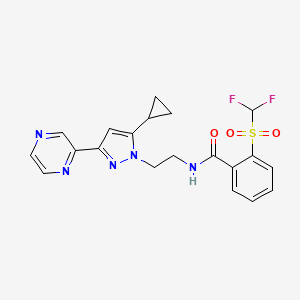
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19F2N5O3S and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((difluoromethyl)sulfonyl)benzamide, a compound with significant potential in medicinal chemistry, is an example of a pyrazole derivative. Pyrazoles are known for their diverse biological activities, and this specific compound exhibits promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N5O3S, with a molecular weight of 411.5 g/mol. The structure includes a pyrazole ring, which is critical for its biological activity, and a difluoromethyl sulfonamide moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 2034322-38-6 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, have shown antitumor properties . They act as inhibitors of key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have highlighted the effectiveness of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating their potential in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in various models . This property makes them candidates for treating inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives also exhibit antimicrobial activity . The structural features of this compound may contribute to its effectiveness against bacterial strains by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
The exact mechanism of action for this compound involves several pathways:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell proliferation.
- Reduction of Inflammatory Mediators : It likely reduces the production of pro-inflammatory cytokines.
- Interference with Bacterial Metabolism : The sulfonamide group may interfere with folate synthesis in bacteria.
Case Studies and Research Findings
Several studies have tested the biological activities of pyrazole derivatives:
- Antitumor Efficacy :
- Anti-inflammatory Studies :
- Antimicrobial Testing :
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c21-20(22)31(29,30)18-4-2-1-3-14(18)19(28)25-9-10-27-17(13-5-6-13)11-15(26-27)16-12-23-7-8-24-16/h1-4,7-8,11-13,20H,5-6,9-10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKMYTVZYGRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














